molecular formula C9H10N2O2 B14760717 Diazenecarboxylic acid, phenyl-, ethyl ester CAS No. 943-76-0

Diazenecarboxylic acid, phenyl-, ethyl ester

Cat. No.: B14760717
CAS No.: 943-76-0
M. Wt: 178.19 g/mol
InChI Key: AQMKOXQVCHNLGB-UHFFFAOYSA-N
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Description

Diazenecarboxylic acid, phenyl-, ethyl ester is an organic compound that belongs to the class of esters. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors. This particular ester is characterized by the presence of a diazene group (N=N) attached to a carboxylic acid moiety, with a phenyl group (C6H5) and an ethyl group (C2H5) as substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diazenecarboxylic acid, phenyl-, ethyl ester can be achieved through various methods. One common approach involves the esterification of diazenecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

Diazenecarboxylic acid+EthanolDiazenecarboxylic acid, phenyl-, ethyl ester+Water\text{Diazenecarboxylic acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} Diazenecarboxylic acid+Ethanol→Diazenecarboxylic acid, phenyl-, ethyl ester+Water

Another method involves the reaction of phenyl diazene with ethyl chloroformate under basic conditions. This reaction can be represented as:

Phenyl diazene+Ethyl chloroformateDiazenecarboxylic acid, phenyl-, ethyl ester+Hydrochloric acid\text{Phenyl diazene} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{Hydrochloric acid} Phenyl diazene+Ethyl chloroformate→Diazenecarboxylic acid, phenyl-, ethyl ester+Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diazenecarboxylic acid, phenyl-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield diazenecarboxylic acid and ethanol.

    Reduction: Reduction of the ester can produce the corresponding alcohol and amine.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents like ammonia or primary amines.

Major Products Formed

    Hydrolysis: Diazenecarboxylic acid and ethanol.

    Reduction: Corresponding alcohol and amine.

    Substitution: New esters or amides, depending on the nucleophile used.

Scientific Research Applications

Diazenecarboxylic acid, phenyl-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and other nitrogen-containing derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diazenecarboxylic acid, phenyl-, ethyl ester involves its interaction with specific molecular targets. The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diazenecarboxylic acid, phenyl-, methyl ester: Similar structure but with a methyl group instead of an ethyl group.

    Diazenecarboxylic acid, phenyl-, propyl ester: Similar structure but with a propyl group instead of an ethyl group.

    Diazenecarboxylic acid, phenyl-, butyl ester: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness

Diazenecarboxylic acid, phenyl-, ethyl ester is unique due to its specific combination of substituents, which can influence its reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.

Properties

CAS No.

943-76-0

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

ethyl N-phenyliminocarbamate

InChI

InChI=1S/C9H10N2O2/c1-2-13-9(12)11-10-8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

AQMKOXQVCHNLGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N=NC1=CC=CC=C1

Origin of Product

United States

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